Ethyl 2-methyl-3-oxo-3-phenylpropanoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-methyl-3-oxo-3-phenylpropanoate and its derivatives has been the subject of various studies. For instance, the synthesis, characterization, and vibrational spectra analysis of a closely related compound, ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate, was investigated using experimental and theoretical methods (İ. E. Kıbrız et al., 2013). Another study highlighted the highly enantioselective sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate, demonstrating a specific synthesis pathway (Qinghua Meng et al., 2008).
Molecular Structure Analysis
The molecular structure of ethyl 2-methyl-3-oxo-3-phenylpropanoate derivatives has been extensively studied. For example, the synthesis and crystal structure of a potential anti-inflammatory and antidyslipidemic hybrid, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, was analyzed using X-ray diffraction, revealing detailed geometric parameters and hydrogen bonding geometry (Gabriel Navarrete-Vázquez et al., 2011).
Chemical Reactions and Properties
Ethyl 2-methyl-3-oxo-3-phenylpropanoate undergoes various chemical reactions, contributing to its diverse chemical properties. One study explored the Ru(II)-catalyzed synthesis of poly-substituted furans via intermolecular oxidative annulation reaction of ethyl 3-oxo-3-phenylpropanoates, demonstrating the compound's reactivity and application in novel synthetic pathways (Mohit Chourasiya et al., 2023).
Physical Properties Analysis
The physical properties of ethyl 2-methyl-3-oxo-3-phenylpropanoate and its derivatives have been characterized in various studies. For example, the vibrational spectra analysis provides insights into the compound's physical characteristics and structural integrity (İ. E. Kıbrız et al., 2013).
Chemical Properties Analysis
The chemical properties of ethyl 2-methyl-3-oxo-3-phenylpropanoate are closely tied to its reactivity and chemical behavior in various conditions. The study on the oxidative annulation reaction illustrates the compound's versatility in synthetic chemistry and the potential for creating complex molecules (Mohit Chourasiya et al., 2023).
Scientific Research Applications
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Organic Synthesis
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Flavoring Agent
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Pharmaceutical Intermediate
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Photographic Colorant Synthesis
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Synthesis of Iodonium Ylides
Remember, the use of this compound should be carried out by trained individuals, as it may pose certain hazards .
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Precursor of Phenylacetone
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Synthesis of Ethyl 2-fluoro-2-benzolyacetate
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Bioreduction
Remember, the use of this compound should be carried out by trained individuals, as it may pose certain hazards .
properties
IUPAC Name |
ethyl 2-methyl-3-oxo-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)9(2)11(13)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWGHPXIJSCHFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-3-oxo-3-phenylpropanoate | |
CAS RN |
10488-87-6 | |
Record name | Propionic acid, 2-benzoyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010488876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10488-87-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102730 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10488-87-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67276 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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